molecular formula C8H6ClN3O2 B077890 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole CAS No. 14625-39-9

2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole

Número de catálogo: B077890
Número CAS: 14625-39-9
Peso molecular: 211.6 g/mol
Clave InChI: ZGYRZVYKZIVFSP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole is a useful research compound. Its molecular formula is C8H6ClN3O2 and its molecular weight is 211.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 402580. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

  • Synthesis and Antimicrobial Activity : Imidazolyl Schiff bases, triazoles, and azetidinones derived from 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole have shown significant antibacterial and antifungal activities. Compounds with chloro, bromo, and nitro substitutions exhibited excellent antibacterial activity, especially against B. subtilis, and prominent antifungal activity on A. niger (Rekha et al., 2019).

  • Reactivity and Chemical Kinetics : Studies on the reactivity of 1-Methyl-2-chloromethyl-5-nitroimidazole, a related compound, show that it can form compounds with trisubstituted ethylenic double bonds, through C-alkylation and base-promoted nitrous acid elimination (Crozet et al., 1985). Additionally, the kinetics of converting 5-nitro-1H-benzo[d]imidazole to 6-nitro-1H-benzo[d]imidazole were explored using meta-density functional theory (Mohammadi et al., 2017).

  • Electrical and Electrochemical Applications : Novel nitro oligobenzimidazoles synthesized from benzimidazole monomers, including 6-nitro-1H-benzo[d]imidazol-2-yl derivatives, have been studied for their electrical conductivity and potential diode applications. Their electrical properties were correlated with charge densities on imidazole nitrogen, indicating significant potential in electronics (Anand et al., 2018).

  • Copper-Catalyzed Synthesis : 2-(Chloromethyl)-1H-benzo[d]imidazoles are utilized in copper-catalyzed processes to construct 6H-benzo[b]benzo[4,5]imidazo[1,2-d][1,4]oxazines, a class of compounds potentially useful in various chemical syntheses (Huang et al., 2013).

  • Antiparasitic Activity : 2-Nitroimidazoles, similar in structure to this compound, have shown significant antiparasitic activity, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. This highlights the potential of these compounds in developing new antiparasitic drugs (Velez et al., 2022).

  • Antitubercular Properties : Some derivatives of 2-nitro-6-substituted imidazoles have been explored for their bactericidal properties against Mycobacterium tuberculosis, providing insights into new antitubercular treatments (Kim et al., 2009).

  • DNA Interaction and Antimicrobial Screening : Schiff base metal(II) complexes derived from imidazoles exhibit significant antibacterial and antifungal potencies. Their interaction with DNA, studied through spectroscopic and electrophoretic techniques, suggests potential applications in developing new therapeutic agents (Kumaravel & Raman, 2017).

  • Anti-Diabetic Studies : Benzimidazole-pyrazoline hybrid molecules have shown promise as effective inhibitors for α-glucosidase, indicating potential applications in treating diabetes (Ibraheem et al., 2020).

Mecanismo De Acción

Imidazole and its derivatives have been found to bind to a variety of therapeutic targets, exhibiting a broad spectrum of bioactivities . They have been used in treating various diseases, with mechanisms including topoisomerase IIR catalytic inhibition, focal adhesion kinase (FAK) inhibition, c-MYC G-quadruplex DNA stabilization, and aurora kinase inhibition .

Safety and Hazards

While specific safety and hazard information for 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole is not available, imidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, reproductive toxicity, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Direcciones Futuras

Imidazole and its derivatives continue to be a rich source of chemical diversity and are being actively researched for their therapeutic potential . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Propiedades

IUPAC Name

2-(chloromethyl)-6-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c9-4-8-10-6-2-1-5(12(13)14)3-7(6)11-8/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYRZVYKZIVFSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80322974
Record name 2-(Chloromethyl)-6-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14625-39-9
Record name 14625-39-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Chloromethyl)-6-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80322974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloromethyl-6-nitro-1H-benzoimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3,4-diamino-nitrobenzene (15.3 g, 0.10 mole) and chloroacetic acid (14.18 μm, 1.5 eq) in 5.0 N aqueous HCl (80 mL) was heated at reflux for 1 hr. After cooling to RT, the reaction was filtered through celite and the filtrate was stored at 0° C. for 2 days. The crystals that formed, were collected and recrystallized from a mixture of EtOH and water to give 7.2 μm of the hydrogen chloride salt of 2-chloromethyl-5-nitro-benzimidazole. A portion of this salt (528 mg, 2.13 mmole) and morpholine (1.31 mL, 7 eq) in toluene (15 mL) were heated at reflux for 4 hr. After cooling to RT, the reaction was filtered and the filter cake was washed with toluene. The solvent was removed from the filtrate to leave the crude 2-[N-morpholinylmethyl]-5-nitro-benzimidazole as an oil. A portion of this material (657 mg) and 10% palladium on charcoal (650 mg) in EtOH (10 mL) was stirred overnight under a hydrogen atmosphere (balloon). Removal of the catalyst by filtration and the solvent left the crude 5-amino-2-[N-morpholinylmethyl]-benzimidazole as an oil. A portion of this material was coupled with 556 as described for 570 to afford 573 (HPLC retention time (YMC ODS S7 3×50 mm): 0.92 min).
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole
Reactant of Route 2
Reactant of Route 2
2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole
Reactant of Route 3
Reactant of Route 3
2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole
Reactant of Route 4
Reactant of Route 4
2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole
Reactant of Route 5
Reactant of Route 5
2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole
Reactant of Route 6
Reactant of Route 6
2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.